molecular formula C3H3N3O2 B14002161 2-Hydroxy-1,2,4-triazin-3-one CAS No. 91472-34-3

2-Hydroxy-1,2,4-triazin-3-one

Cat. No.: B14002161
CAS No.: 91472-34-3
M. Wt: 113.08 g/mol
InChI Key: YMJZUEMLNILJSW-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a hydroxyl group at the second position and a keto group at the third position makes it a versatile molecule with significant potential in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1,2,4-triazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Hydroxy-1,2,4-triazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-1,2,4-triazin-3-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Properties

CAS No.

91472-34-3

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

IUPAC Name

2-hydroxy-1,2,4-triazin-3-one

InChI

InChI=1S/C3H3N3O2/c7-3-4-1-2-5-6(3)8/h1-2,8H

InChI Key

YMJZUEMLNILJSW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N(N=C1)O

Origin of Product

United States

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